[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid
Overview
Description
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is a chemical compound characterized by a pyrazole ring substituted with difluoromethyl and methyl groups, and an acetic acid moiety
Mechanism of Action
Target of Action
The primary target of [3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is succinate dehydrogenase (SDH) . SDH is a key enzyme in the mitochondrial respiratory chain, also known as complex II . It plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, and in the electron transport chain, where it passes electrons to ubiquinone .
Mode of Action
This compound acts by inhibiting the activity of succinate dehydrogenase . The compound binds to the SDH enzyme, preventing it from catalyzing its normal reactions. This inhibition disrupts the normal flow of electrons within the mitochondrial respiratory chain, leading to a decrease in ATP production and an increase in reactive oxygen species .
Biochemical Pathways
The inhibition of SDH by this compound affects two major biochemical pathways: the citric acid cycle and the electron transport chain . In the citric acid cycle, the conversion of succinate to fumarate is blocked, disrupting the cycle and reducing the production of NADH and FADH2. In the electron transport chain, the flow of electrons from FADH2 to ubiquinone is interrupted, leading to a decrease in ATP production and an increase in reactive oxygen species .
Result of Action
The inhibition of SDH by this compound leads to a disruption in energy production and an increase in reactive oxygen species . This can result in cellular stress and potential cell death, particularly in cells with high energy demands or low antioxidant defenses .
Biochemical Analysis
Biochemical Properties
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the specific enzyme and reaction conditions . The nature of these interactions can vary, but they often involve binding to the active site of the enzyme, thereby altering its catalytic activity.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of certain genes involved in metabolic processes, leading to changes in cellular metabolism . Additionally, this compound can impact cell signaling pathways, potentially altering the way cells respond to external stimuli.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the specific context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes considerations of the compound’s stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . Long-term effects on cellular function have also been observed, with some studies indicating potential cumulative effects on cellular metabolism and gene expression.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit minimal or beneficial effects, while higher doses could lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that excessively high doses of this compound can result in adverse effects on organ function and overall health.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. This compound can affect metabolic flux and alter metabolite levels, potentially influencing overall metabolic homeostasis . Enzymes such as oxidoreductases and transferases may play a role in the metabolism of this compound, leading to the formation of metabolites that can further participate in biochemical reactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This includes interactions with transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound within specific cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with other biomolecules and its overall function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride, followed by treatment with methyl hydrazine to form the pyrazole ring . The resulting ester is then hydrolyzed with sodium hydroxide to yield the desired acid .
Industrial Production Methods
Industrial production methods for this compound have been optimized to enhance yield and reduce costs. For instance, the use of nanoscale titanium dioxide as a catalyst in the esterification step has been shown to increase reaction efficiency and reduce reaction time . Additionally, the avoidance of organic solvents in the reaction steps minimizes environmental impact and lowers solvent recovery costs .
Chemical Reactions Analysis
Types of Reactions
[3-(Difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The difluoromethyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid is used as an intermediate in the synthesis of various compounds, including fungicides and pharmaceuticals
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific enzymes and proteins makes it valuable for investigating biological pathways and mechanisms .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. For instance, its amides have shown antifungal activity, making them candidates for developing new antifungal agents .
Industry
Industrially, this compound is used in the production of fungicides that inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain . These fungicides are effective against a broad spectrum of fungal species, making them valuable in agriculture .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
- Difluoromethyl phenyl sulfide
- 5,7-Bis(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
Uniqueness
What sets [3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid apart is its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both difluoromethyl and acetic acid groups enhances its reactivity and potential for forming diverse derivatives .
Properties
IUPAC Name |
2-[3-(difluoromethyl)-5-methylpyrazol-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F2N2O2/c1-4-2-5(7(8)9)10-11(4)3-6(12)13/h2,7H,3H2,1H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCDOVBRCTYUSV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(=O)O)C(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
957487-29-5 | |
Record name | 2-[3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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